

Introduction: The Architectural Value of a Substituted Pyridine

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-3-methylpyridine

Cat. No.: B1461803

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In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone, fundamental to the creation of a vast array of complex molecules.^[1] These nitrogen-containing heterocycles are pivotal building blocks in pharmaceuticals, agrochemicals, and advanced materials.^[1] The strategic placement of functional groups onto the pyridine ring allows for the fine-tuning of chemical properties, making these derivatives indispensable tools for synthetic chemists.^[1]

Among this critical class of compounds, **5-Chloro-2-fluoro-3-methylpyridine** (CAS No: 375368-84-6) emerges as a particularly valuable intermediate. Its unique trifunctional substitution pattern—a reactive fluorine atom at the 2-position, a stable chlorine atom at the 5-position, and a methyl group at the 3-position—imparts a distinct and highly useful reactivity profile. This guide, intended for researchers and development scientists, offers a deep dive into the physicochemical properties, synthesis, reactivity, and applications of this versatile building block, underscoring its role in accelerating innovation across multiple scientific sectors.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physical characteristics of **5-Chloro-2-fluoro-3-methylpyridine** are summarized below.

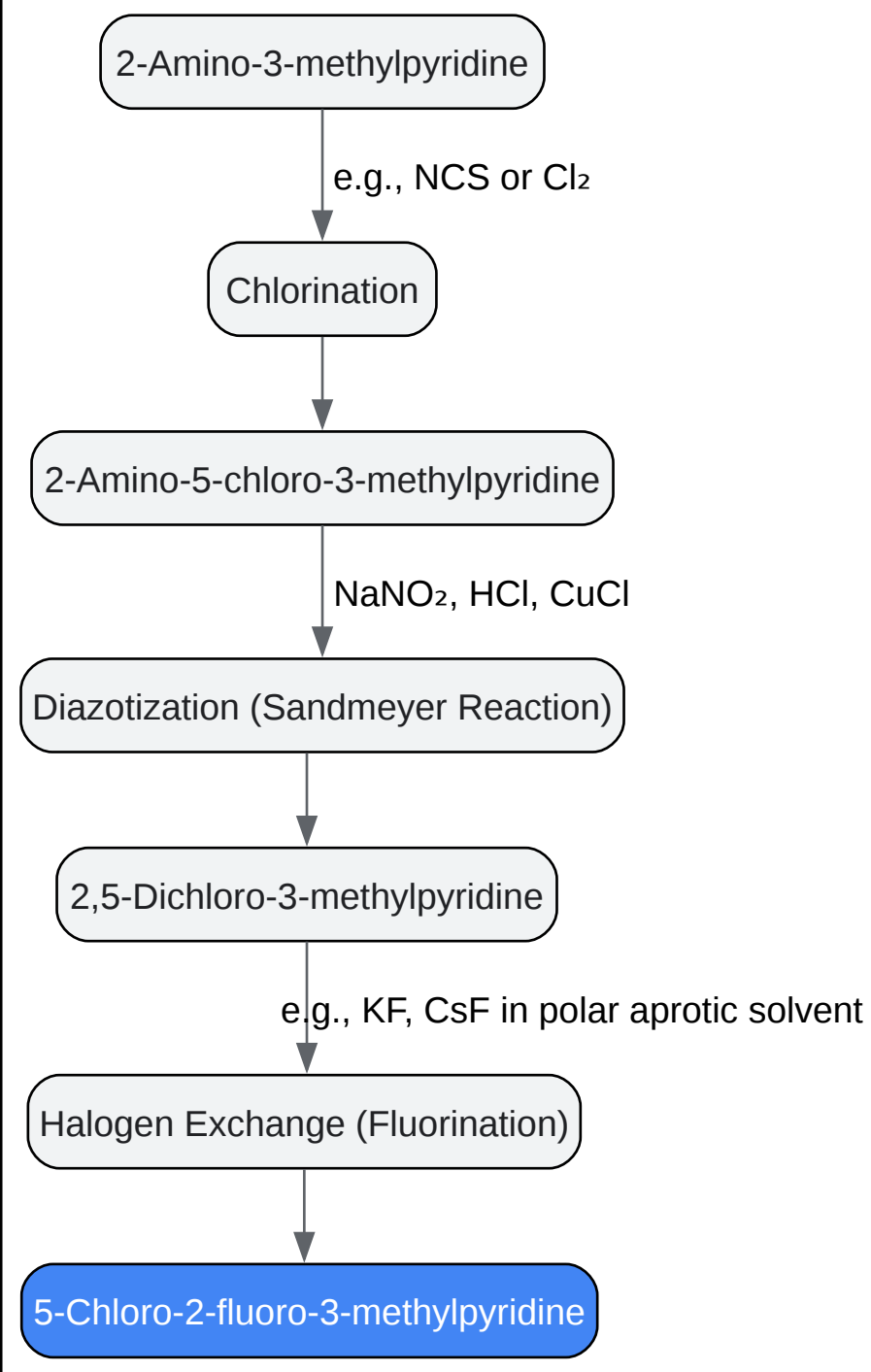
Property	Value	Source(s)
CAS Number	375368-84-6	[2][3]
Molecular Formula	C ₆ H ₅ ClFN	[2][4]
Molecular Weight	145.56 g/mol	[2][5]
Appearance	Solid; White to Almost white powder to lump	[2][6]
Purity	Typically ≥98%	[2]
Synonyms	5-Chloro-2-fluoro-3-picoline, 2-fluoro-3-methyl-5-chloropyridine	[2]
InChI	InChI=1S/C6H5ClFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3	[2][4]
InChIKey	JUDDLKSLYAIQDR-UHFFFAOYSA-N	[2][4]
SMILES	CC1=CC(=CN=C1F)Cl	[4][5]

Synthesis Strategies: Constructing the Intermediate

The synthesis of multi-substituted halopyridines like **5-Chloro-2-fluoro-3-methylpyridine** requires a multi-step, strategic approach. While a single, universally adopted synthesis is not documented, a plausible and logical pathway can be constructed based on established heterocyclic chemistry principles, often starting from simpler, commercially available pyridine derivatives. A common approach involves controlled halogenation and subsequent functional group interconversion.

One such logical pathway begins with a substituted aminopyridine, leveraging diazotization chemistry followed by halogen exchange reactions.

Synthetic Pathway for 5-Chloro-2-fluoro-3-methylpyridine



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The addition-elimination S_NAr mechanism.

This high reactivity and regioselectivity allow for the introduction of a wide range of nucleophiles—including amines, alcohols, thiols, and carbanions—under relatively mild conditions, forming C-N, C-O, C-S, and C-C bonds, respectively. [7]

Secondary Functionalization: Cross-Coupling Reactions

While the C5-chloro substituent is significantly less reactive towards S_NAr, it serves as a handle for palladium-catalyzed cross-coupling reactions. [8][9] Although chlorine is a more challenging substrate for oxidative addition than bromine or iodine, modern catalyst systems can effectively mediate Suzuki, Heck, Buchwald-Hartwig, and other coupling reactions at this position. [9][10] This dual reactivity allows for a sequential functionalization strategy: first, an S_NAr reaction at C2, followed by a cross-coupling reaction at C5.

Applications in Drug Discovery and Agrochemicals

The unique structural and reactive properties of **5-Chloro-2-fluoro-3-methylpyridine** make it a sought-after intermediate in the synthesis of high-value molecules.

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). [1] The incorporation of the substituted pyridine motif is prevalent in drugs targeting a wide range of conditions, including cardiovascular diseases. [1] The presence of fluorine and chlorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. [11][12] * **Agrochemicals:** The compound is a building block for modern pesticides and herbicides. [1][9] Many potent agrochemicals are based on substituted pyridine cores, where the specific substitution pattern is critical for biological activity and crop safety. [13] * **Material Science:** It can also be incorporated into polymers to enhance physical and chemical properties, leading to the development of high-performance materials. [1]

Exemplary Experimental Protocol: S_NAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of **5-Chloro-2-fluoro-3-methylpyridine** with a generic primary amine.

Objective: To synthesize 2-(Alkylamino)-5-chloro-3-methylpyridine.

Materials:

- **5-Chloro-2-fluoro-3-methylpyridine** (1.0 eq)
- Primary Amine (e.g., Benzylamine) (1.2 eq)
- Potassium Carbonate (K_2CO_3) or Diisopropylethylamine (DIPEA) (2.0 eq)
- Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add **5-Chloro-2-fluoro-3-methylpyridine** and the chosen solvent.
- Add the primary amine nucleophile, followed by the base (K_2CO_3 or DIPEA). The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
- Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- If using K_2CO_3 , filter off the solid. Dilute the filtrate with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the remaining base and salts.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-amino-substituted pyridine.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of **5-Chloro-2-fluoro-3-methylpyridine** are paramount for laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS).

Hazard Category	GHS Pictogram	Hazard Statements	Precautionary Statements
Acute Toxicity	GHS07 (Exclamation Mark)	H302: Harmful if swallowed.H332: Harmful if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation	GHS07 (Exclamation Mark)	H315: Causes skin irritation.	P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water. [6]
Eye Irritation	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation.	P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]
Respiratory Irritation	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation.	P271: Use only outdoors or in a well-ventilated area.

Handling and Personal Protective Equipment (PPE):

- Handle only in a well-ventilated area, preferably within a chemical fume hood. [\[14\]](#)* Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant

gloves. [14][15]* Avoid inhalation of dust or vapors. [16]* Wash hands thoroughly after handling. [14] Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place. [14][16]* Recommended storage temperature is between 2-8°C. [17]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [16]

Conclusion

5-Chloro-2-fluoro-3-methylpyridine is more than just another halogenated heterocycle; it is a strategically designed chemical intermediate that offers a powerful combination of stability and selective reactivity. Its primary utility stems from the highly activated C2-fluorine, which allows for facile S_NAr reactions, while the less reactive C5-chlorine provides an orthogonal site for cross-coupling chemistry. This predictable and versatile reactivity profile makes it an invaluable building block for medicinal chemists and material scientists, enabling the efficient construction of complex molecular architectures and accelerating the development of novel pharmaceuticals, agrochemicals, and advanced materials.

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